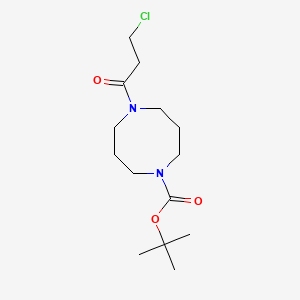

tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate

Description

The compound "tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate" is a diazocane derivative featuring an eight-membered ring with two nitrogen atoms. Its structure includes a tert-butyl carboxylate group at the 1-position and a 3-chloropropanoyl substituent at the 5-position.

The literature cited focuses on crystallography software (SHELX) and environmental analytical chemistry (PAH desorption and partition coefficients) , which are unrelated to the structural, synthetic, or functional properties of diazocane derivatives.

Properties

Molecular Formula |

C14H25ClN2O3 |

|---|---|

Molecular Weight |

304.81 g/mol |

IUPAC Name |

tert-butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate |

InChI |

InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17-10-4-8-16(9-5-11-17)12(18)6-7-15/h4-11H2,1-3H3 |

InChI Key |

JYGXSQOLZZJONB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate typically involves the acylation of a diazocane derivative with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloropropanoyl group in tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

Substitution Reactions: Formation of substituted diazocane derivatives.

Oxidation: Formation of oxidized diazocane derivatives.

Reduction: Formation of reduced diazocane derivatives.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms .

Medicine: The compound’s unique structure makes it a candidate for drug development. It may be explored for its potential therapeutic effects, particularly in the design of novel pharmaceuticals targeting specific biological pathways .

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, such as other diazocane derivatives, tert-butyl-protected amines, or chlorinated carbonyl compounds. Key parameters for comparison might include:

| Parameter | Potential Comparison Points |

|---|---|

| Reactivity | Electrophilicity of the 3-chloropropanoyl group vs. other acyl chlorides or alkylating agents. |

| Solubility | Impact of tert-butyl vs. other protecting groups (e.g., benzyl, acetyl) on solubility. |

| Thermodynamic Stability | Ring strain in diazocane vs. smaller (e.g., piperidine) or larger N-heterocycles. |

| Synthetic Utility | Applications in medicinal chemistry (e.g., as intermediates for bioactive molecules). |

Research Findings and Limitations:

For instance:

Critical Analysis of Evidence Limitations

The lack of direct data in the provided sources highlights the need to consult specialized chemical literature. For example:

- Physicochemical Properties: While correlates partition coefficients with boiling points for PAHs , such relationships cannot be extrapolated to chlorinated diazocanes without experimental validation.

Recommendations for Further Research

To address knowledge gaps, the following resources should be prioritized:

Chemical Databases : SciFinder, Reaxys, or PubChem for synthetic routes, spectra, and biological activity.

Patents : Search for applications in drug discovery or materials science.

Crystallographic Data : Use SHELX to resolve the compound’s structure if experimental crystals are available.

Biological Activity

tert-Butyl 5-(3-chloropropanoyl)-1,5-diazocane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 250.74 g/mol

- CAS Number : 112275-50-0

- Chemical Structure : The compound features a diazocane ring, a tert-butyl group, and a chloropropanoyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : The chloropropanoyl group may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

- Antitumor Properties : Investigations have indicated that the compound could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could significantly reduce cell viability. The IC values were determined as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism appears to involve the activation of caspase pathways leading to apoptosis.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the effectiveness of various diazocane derivatives, including this compound. The findings demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

- Case Study on Antitumor Activity : Research published in Cancer Letters explored the cytotoxic effects of several diazocane derivatives. The study highlighted that this compound induced apoptosis in breast cancer cells through mitochondrial pathways, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.